A Comprehensive Technical Guide to the Physical Properties of Naphthalene-2-Sulfonic Acid Hydrate
A Comprehensive Technical Guide to the Physical Properties of Naphthalene-2-Sulfonic Acid Hydrate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the core physical properties of naphthalene-2-sulfonic acid hydrate, a key intermediate in the chemical and pharmaceutical industries. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's molecular identity, macroscopic physical characteristics, and spectroscopic profile. We will delve into its various hydrated forms, solubility parameters, thermal behavior, and acidic nature. Furthermore, this guide outlines standardized experimental methodologies for property determination, ensuring scientific integrity and reproducibility. The information is consolidated from authoritative chemical databases and peer-reviewed sources to provide a reliable and comprehensive resource.
Introduction to Naphthalene-2-Sulfonic Acid Hydrate
Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is an aromatic sulfonic acid derived from naphthalene. It is a significant compound, primarily serving as a precursor in the synthesis of dyes, surfactants, and various pharmaceutical agents, including β-naphthol and other intermediates.[1][2][3] The compound is typically available and utilized in its hydrated form, which enhances its stability and handling characteristics.[1] The physical properties of its hydrates are critical for process optimization, formulation development, and quality control.
The sulfonation of naphthalene can yield two isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The formation of the 2-isomer is thermodynamically favored and is achieved by reacting naphthalene with sulfuric acid at elevated temperatures, typically around 160-166 °C.[2][4][5] This process allows the kinetically favored 1-isomer to convert to the more stable 2-isomer.[1] This guide focuses exclusively on the physical properties of the resulting naphthalene-2-sulfonic acid and its hydrates.
Molecular and Chemical Identity
Accurate identification is the foundation of chemical characterization. Naphthalene-2-sulfonic acid hydrate is identified by several key parameters.
Chemical Names and Synonyms:
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IUPAC Name: Naphthalene-2-sulfonic acid hydrate[6]
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Common Synonyms: β-Naphthalenesulfonic acid hydrate, 2-Naphthalenesulfonic acid hydrate, Napsylate hydrate[1][7][8]
CAS Numbers: The CAS registry number varies depending on the state of hydration:
Molecular Formula and Weight:
Molecular Structure
The structure consists of a naphthalene bicyclic aromatic ring substituted with a sulfonic acid (-SO₃H) group at the C2 position.
Caption: Molecular structure of Naphthalene-2-sulfonic acid.
Macroscopic Physical Properties
The observable physical properties are crucial for handling, storage, and application.
Data Summary Table:
| Property | Value | Notes | References |
| Appearance | White, off-white, to pale gray/pink crystalline powder or plates. | Color can vary based on purity. | [7][9][13][14] |
| Melting Point | 124 °C (Monohydrate) | Anhydrous form melts at 91 °C; trihydrate at 83 °C. | [1][7][9][15] |
| Boiling Point | ~317.4 °C | This is a rough estimate and decomposition may occur. | [9][16][17] |
| Density | ~1.44 g/cm³ | [9][15][16][17] | |
| pKa | ~0.27 (Predicted) | Extremely strong acid. | [2][16][18] |
| Hygroscopicity | Hygroscopic | Readily absorbs moisture from the air. | [2][16][19] |
Detailed Property Analysis
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Appearance and Form: Naphthalene-2-sulfonic acid hydrate typically presents as a crystalline solid. It can range from white, leaf-like crystals to an off-white or even pale pink/gray powder, depending on the level of impurities and specific hydrate form.[9][14]
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Thermal Properties: The melting point is highly dependent on the degree of hydration. The monohydrate is the most commonly cited form with a melting point of 124 °C.[1][7][9] The anhydrous and trihydrate forms have distinct, lower melting points of 91 °C and 83 °C, respectively.[9][17] This variation underscores the importance of controlling hydration for processes sensitive to thermal transitions. The boiling point is estimated to be high, though the compound will likely decompose before boiling under atmospheric pressure.[16]
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Solubility Profile: The compound is characterized by its high solubility. It is freely soluble in water and also shows good solubility in polar organic solvents like ethanol and ether.[2][3][9][16] This property is attributed to the highly polar sulfonic acid group, which readily forms hydrogen bonds.
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Acidity (pKa): With a predicted pKa value of approximately 0.27, naphthalene-2-sulfonic acid is an extremely strong acid, comparable to mineral acids.[2][16] This is a critical parameter in its role as a catalyst and in its reactivity, as it will be fully deprotonated in most aqueous and polar solvent systems.
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Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[16][19] This necessitates storage in tightly sealed containers in a dry, cool, and well-ventilated place to maintain its defined hydration state and prevent clumping.[7][8]
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and quality assessment.
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Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups. The spectrum of naphthalene-2-sulfonic acid will show characteristic absorption bands:
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O-H Stretch: A broad band typically in the 3200-3600 cm⁻¹ region, indicative of the sulfonic acid hydroxyl group and water of hydration.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aromatic C=C Stretch: Sharp peaks around 1600 cm⁻¹.[20]
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S=O Asymmetric & Symmetric Stretch: Strong, characteristic peaks for the sulfonyl group, typically found in the 1030-1200 cm⁻¹ range.[20]
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C-S Stretch: A peak around 692 cm⁻¹.[20]
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While detailed public spectra are less common, ¹H NMR, ¹³C NMR, and MS are standard methods for full structural elucidation and purity confirmation.[10][21] The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern corresponding to the seven protons on the substituted naphthalene ring.
Experimental Methodologies
To ensure the trustworthiness of physical property data, standardized protocols must be employed.
Protocol: Melting Point Determination (Capillary Method)
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Sample Preparation: Finely grind a small amount of the naphthalene-2-sulfonic acid hydrate to a dry powder.
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Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (e.g., ~105 °C for the monohydrate).
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Observation: Decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
Protocol: Aqueous Solubility Assessment (Shake-Flask Method)
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System Preparation: Add an excess amount of naphthalene-2-sulfonic acid hydrate to a known volume of deionized water in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the mixture to stand or centrifuge it to separate the undissolved solid from the saturated solution.
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Sampling: Carefully extract a known volume of the clear, saturated supernatant.
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Quantification: Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The result is reported in units like g/L or mg/mL.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a newly received sample of naphthalene-2-sulfonic acid hydrate.
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